(1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one
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Overview
Description
(1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their aromatic properties and are widely used in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method is the aldol condensation reaction, where furan-2-carbaldehyde reacts with 4,4-dimethylpentan-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the pentenone structure can be reduced to form alcohols.
Substitution: The hydrogen atoms on the furan ring can be substituted with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
(1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Furfural: A furan derivative used as a precursor for the synthesis of various chemicals.
5-Hydroxymethylfurfural (HMF): Another furan derivative with applications in the production of biofuels and chemicals.
2-Methylfuran: A furan derivative used as a solvent and in the production of pharmaceuticals
Uniqueness
(1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one is unique due to its specific structure, which combines a furan ring with a pentenone moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other furan derivatives may not be able to fulfill .
Properties
CAS No. |
34204-47-2 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(E)-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)10(12)7-6-9-5-4-8-13-9/h4-8H,1-3H3/b7-6+ |
InChI Key |
YPEFKYSIXHJJHH-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/C1=CC=CO1 |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
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